6-Bromo-N2-methylpyrazine-2,3-diamine
Overview
Description
The compound 6-Bromo-N2-methylpyrazine-2,3-diamine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4 in the ring. The compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of related brominated pyridine and pyrazine compounds has been described in the literature. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar bromination pattern and an amino group, was achieved through a multi-step process involving regioselective substitution and bromination steps, with an overall yield of 67% . Another synthesis approach for 5,6-dichloro-3-nitropyrazinamine, which shares the pyrazine core, involved decarboxylative nitration and subsequent nucleophilic displacement reactions . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex, as demonstrated by the study of the crystal and molecular structure of a tetramethylpyrazine complex with bromanilic acid . The analysis revealed the formation of dimeric units with strong hydrogen bonds, which could influence the dynamics of the methyl groups. This suggests that the molecular structure of this compound would also likely exhibit interesting intermolecular interactions, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of brominated pyrazine derivatives can involve a variety of chemical reactions. For example, the 5,6-dichloro-3-nitropyrazinamine was found to undergo nucleophilic displacement, acetylation, and reactions leading to the formation of condensed ring systems . These reactions indicate that this compound could also participate in similar chemical transformations, depending on the presence of reactive sites and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazine derivatives are influenced by their molecular structure. The synthesis of 2-Amino-6-bromopyridine, a compound with a bromine atom and an amino group on a pyridine ring, resulted in a product with identifiable characteristics through IR and ^1H NMR spectroscopy . These techniques could be used to determine the properties of this compound, such as its solubility, melting point, and stability, which are crucial for its application as a pharmaceutical or chemical intermediate.
Scientific Research Applications
Synthesis and Chemical Transformations
6-Bromo-N2-methylpyrazine-2,3-diamine is involved in various chemical synthesis processes. For example, it can be used in the synthesis of functionalized pyrazines, as seen in the tele-nucleophilic substitution of hydrogen (SNH) reactions. This process allows for the creation of difunctionalized pyrazine derivatives, providing opportunities for further selective transformations (Mampuys et al., 2019). Furthermore, compounds like this compound can be synthesized through reactions involving ethylene diamine and propylene glycol, as demonstrated in studies focused on the synthesis of 2-methylpyrazine (Jing et al., 2008).
Interaction Mechanisms with Other Substances
Research has also explored the interaction mechanisms of related compounds with humic substances. Although not directly studying this compound, these studies provide insights into how structurally similar compounds interact with environmental elements. For instance, atrazine (a compound with some structural similarity) demonstrates significant interaction with humic substances, forming electron-transfer complexes (Martin-Neto et al., 2001).
Catalysis and Reaction Efficiency
The role of this compound and similar compounds in catalysis is also a key area of research. Studies focusing on catalyst selection for synthesizing methylpyrazine indicate the importance of specific conditions and catalysts for achieving high reaction efficiency and selectivity (Forni et al., 1987).
Environmental Impact and Soil Interaction
Additionally, the behavior of structurally related triazine-based herbicides in soils and their interaction with environmental factors is a subject of research. This includes studying the leaching, adsorption, and transformation of these compounds in various soil types, providing insights into their environmental impact and behavior (Hang et al., 2003).
Luminescence Studies
Finally, the luminescence properties of sym-triazines, which are structurally related to this compound, have been studied. These studies explore the excited states of these compounds, which can have applications in fields such as photophysics and photochemistry (Oliva et al., 2005).
properties
IUPAC Name |
5-bromo-3-N-methylpyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGNNJZVMTPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480084 | |
Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55635-63-7 | |
Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-(methylamino)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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